molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No.: B1670491
CAS No.: 77-73-6
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Description

Dicyclopentadiene is a chemical compound with the formula C10H12. At room temperature, it appears as a white brittle wax, although lower purity samples can be straw-colored liquids. The pure material has a camphor-like odor, while less pure samples possess a stronger acrid odor. This compound is primarily produced as a byproduct in the steam cracking of naphtha and gas oils to ethylene. It is widely used in the production of resins, particularly unsaturated polyester resins, as well as in inks, adhesives, and paints .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentadiene is obtained through the dimerization of cyclopentadiene. Cyclopentadiene monomer is not stable and undergoes spontaneous Diels-Alder addition to produce the dimer and higher polymers. Commercial this compound must be thermally degraded to the monomer, which is then used in various applications .

Industrial Production Methods: The production of this compound is primarily accomplished through a process known as thermal cracking. This involves heating crude C5 streams, which leads to the production of a mixture of C5 hydrocarbons, including cyclopentadiene. The cyclopentadiene monomer can then spontaneously dimerize to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

    Reduction: Reduction reactions of this compound are less common in the literature.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Catalysts such as aluminum chloride and phosphoric acid are used in substitution reactions.

Major Products:

Scientific Research Applications

Dicyclopentadiene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to undergo reversible dimerization and its wide range of industrial applications. Its stability as a dimer and reactivity as a monomer make it a versatile compound in various chemical processes .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2
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InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2C1C3CC2C=C3
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Molecular Formula

C10H12
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Related CAS

25038-78-2
Record name Dicyclopentadiene homopolymer
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DSSTOX Substance ID

DTXSID5025023
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Molecular Weight

132.20 g/mol
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Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]
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Boiling Point

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F
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Flash Point

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F
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Solubility

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02%
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Density

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F)
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Vapor Density

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55
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Vapor Pressure

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg
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Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

CAS No.

77-73-6, 25038-78-2, 1755-01-7
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Melting Point

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F
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Synthesis routes and methods I

Procedure details

The derivative was synthesized as follows. 20 grams of the derivative of acrylate obtained as the third example was dissolved in 20 milliliters of toluene. 7 grams of cyclopentadiene was dropped into the solution cooled with ice, and was agitated through all night. Dicyclopentadiene was produced as by-product, and was eliminated in vacuum. Then, 24.9 grams of the derivative of norbornene was obtained. The derivative of norbornene was viscous liquid, and the yield was 95%.
Quantity
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7 g
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20 mL
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Synthesis routes and methods II

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
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Synthesis routes and methods III

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
[Compound]
Name
VOCl3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dicyclopentadiene
Reactant of Route 2
Dicyclopentadiene
Reactant of Route 3
Dicyclopentadiene
Reactant of Route 4
Dicyclopentadiene
Reactant of Route 5
Reactant of Route 5
Dicyclopentadiene
Reactant of Route 6
Reactant of Route 6
Dicyclopentadiene

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